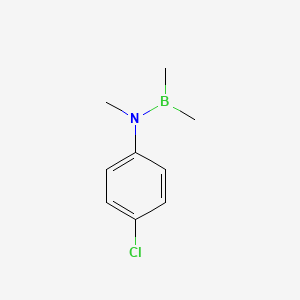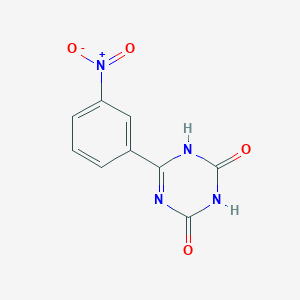
5-Bromo-3,4-dimethylhex-3-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of a bromine atom, two methyl groups, a double bond, and a triple bond within its molecular structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylhex-3-en-1-yne typically involves the bromination of 3,4-dimethylhex-3-en-1-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in a controlled environment. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethylhex-3-en-1-yne can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The double and triple bonds can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of 3,4-dimethylhex-3-en-1-yne derivatives.
Addition: Formation of 5,6-dibromo-3,4-dimethylhexane.
Oxidation: Formation of 3,4-dimethylhex-3-en-1,2-diol.
Scientific Research Applications
5-Bromo-3,4-dimethylhex-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylhex-3-en-1-yne involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the alkyne moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylhex-3-en-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-3-methylpent-3-en-1-yne: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
5,5-Dimethylhex-3-en-1-yne: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-3,4-dimethylhex-3-en-1-yne stands out due to its combination of a bromine atom, double bond, and triple bond within a single molecule. This unique structure provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
61271-99-6 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
5-bromo-3,4-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H11Br/c1-5-6(2)7(3)8(4)9/h1,8H,2-4H3 |
InChI Key |
LOCUPQFIHWNIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C#C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]-](/img/structure/B14575522.png)



![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)
![Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14575562.png)




![3-(1-Carboxyethenoxy)-2-hydroxy-7-oxabicyclo[4.1.0]hept-4-ene-5-carboxylic acid](/img/structure/B14575590.png)

![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)

